Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate
CAS No.:
Cat. No.: VC18614439
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 6-bromo-1-oxo-spiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate -](/images/structure/VC18614439.png)
Specification
Molecular Formula | C16H19BrN2O3 |
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Molecular Weight | 367.24 g/mol |
IUPAC Name | tert-butyl 6-bromo-1-oxospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1'-carboxylate |
Standard InChI | InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-16(9-19)7-18-13(20)11-5-4-10(17)6-12(11)16/h4-6H,7-9H2,1-3H3,(H,18,20) |
Standard InChI Key | CSDWJDZDVBBDDF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
The molecule features a spiro junction at the 4-position of the 2,3-dihydroisoquinoline scaffold, fused to a 3'-azetidine ring. Key functional groups include:
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A tert-butyloxycarbonyl (Boc)* protecting group at the azetidine nitrogen.
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A bromo substituent at the 6-position of the dihydroisoquinoline moiety.
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A ketone group at the 1-position of the dihydroisoquinoline system.
This arrangement introduces significant steric hindrance and electronic modulation, influencing reactivity and intermolecular interactions .
Predicted Physicochemical Parameters
Using computational models and analog data (e.g., tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate ):
Property | Value | Method/Model |
---|---|---|
Molecular Weight | 395.27 g/mol | Empirical formula |
LogP (octanol-water) | 3.2 ± 0.3 | XLOGP3 |
TPSA (Topological PSA) | 65.7 Ų | SILICOS-IT |
Water Solubility | 0.12 mg/mL (25°C) | ESOL |
CYP2C19 Inhibition | Moderate (IC50 ~ 5 µM) | SwissADME |
The bromine atom enhances lipophilicity (LogP > 3), while the Boc group reduces membrane permeability compared to non-protected analogs .
Synthetic Methodologies
Retrosynthetic Analysis
The spirocyclic core can be constructed via two primary strategies:
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Spiroannulation: Cyclization of a pre-functionalized dihydroisoquinoline precursor with an azetidine-building block.
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Post-Functionalization: Introducing the bromo and Boc groups after spirocycle formation.
Stepwise Synthesis (Hypothetical Pathway)
Building on procedures for tert-butyl 6-amino-3,4-dihydroisoquinoline derivatives :
Step 1: Bromination of Dihydroisoquinoline
React 6-amino-3,4-dihydroisoquinoline with N-bromosuccinimide (NBS) in DMF at 0°C to install the bromo group (yield: 72–85%).
Step 2: Spirocycle Formation
Treat 6-bromo-3,4-dihydroisoquinoline with tert-butyl 2-oxoazetidine-1-carboxylate under Mitsunobu conditions (DIAD, PPh3) to form the spiro junction (yield: 34–41%) .
Step 3: Ketone Installation
Oxidize the 1-position using Jones reagent (CrO3/H2SO4) to introduce the oxo group (yield: 63%) .
Applications in Drug Discovery
Kinase and Hydrolase Inhibition
Spirocyclic isoquinoline derivatives exhibit affinity for serine hydrolases (e.g., ABHD6) and kinase targets. The bromo substituent may enhance halogen bonding with catalytic residues, as seen in carbamate-based inhibitors .
Hazard Statement | Precautionary Measure |
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H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
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